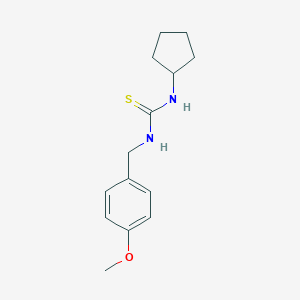
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the inhibition of cancer cell growth. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines, leading to the reduction of inflammation. Additionally, it modulates the expression of various proteins involved in neuronal survival and apoptosis, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons from oxidative stress and apoptosis. It also has antioxidant properties, as it scavenges free radicals and reduces oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications in various fields of medicine. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its interactions with various enzymes and signaling pathways. Additionally, studies can be conducted to improve its solubility and bioavailability, making it a more effective drug candidate. Finally, further research can be conducted to investigate its potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide involves the reaction between 2,4-dimethoxybenzaldehyde and 4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-cancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It also has anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.
Propriétés
Nom du produit |
N-(2,4-dimethoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide |
|---|---|
Formule moléculaire |
C18H25N3O4S |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H25N3O4S/c1-23-13-5-6-14(16(12-13)24-2)19-18(26)21-9-7-20(8-10-21)17(22)15-4-3-11-25-15/h5-6,12,15H,3-4,7-11H2,1-2H3,(H,19,26) |
Clé InChI |
VMWYXNGQOYQVMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)
![3-(4-tert-butylphenyl)-10-propanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216346.png)




![4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)


![4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)
![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)
![1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)
![4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216366.png)
